(R)-2-Isopropylamino-2-phenylethanol

Chiral purity analysis Enantiomeric excess determination Polarimetry

(R)-2-Isopropylamino-2-phenylethanol (CAS 112211-92-4) is a chiral β-amino alcohol with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol. It features a stereogenic center at the 2-position, making the (R)-configuration critical for applications requiring defined absolute stereochemistry.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 112211-92-4
Cat. No. B038876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Isopropylamino-2-phenylethanol
CAS112211-92-4
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)NC(CO)C1=CC=CC=C1
InChIInChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1
InChIKeyXFSCVCVPECOHBL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Isopropylamino-2-phenylethanol (CAS 112211-92-4): A Chiral β-Amino Alcohol for Asymmetric Synthesis and Enantioselective Applications


(R)-2-Isopropylamino-2-phenylethanol (CAS 112211-92-4) is a chiral β-amino alcohol with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol [1]. It features a stereogenic center at the 2-position, making the (R)-configuration critical for applications requiring defined absolute stereochemistry. The compound is a white to almost-white crystalline powder with a purity of ≥98.0% (GC, nonaqueous titration) . It is widely used as a key intermediate in pharmaceutical development, particularly for central nervous system (CNS)-targeting medications, and serves as a versatile chiral building block or resolving agent in asymmetric synthesis [1].

Why Procurement of (R)-2-Isopropylamino-2-phenylethanol Cannot Rely on Simple Substitution of the (S)-Enantiomer or Racemic Mixture


Generic substitution of (R)-2-Isopropylamino-2-phenylethanol (CAS 112211-92-4) with its enantiomer, (S)-2-isopropylamino-2-phenylethanol (CAS 459804-55-8), or the racemic mixture is fundamentally precluded by the compound's role in stereospecific chemistry. The (R)-enantiomer exhibits a specific optical rotation of [α]20/D = -65.0 to -73.0° (c=1, ethanol) , while the (S)-enantiomer rotates light in the opposite direction. A racemic mixture would show a net zero rotation, rendering methods like polarimetry ineffective for identity confirmation. Furthermore, the enantiomers can exhibit vastly different pharmacological profiles as seen in β2-adrenoceptor agonists—where specific stereochemistry is essential for receptor binding and biological activity [1]. Substituting with a different enantiomer or a racemate in a synthetic pathway would alter the stereochemical outcome of downstream products, potentially leading to inactive or differently active compounds. This makes precise stereochemical specification non-negotiable for scientific selection and procurement.

Quantitative Differential Evidence for (R)-2-Isopropylamino-2-phenylethanol (CAS 112211-92-4) vs. Closest Analogs


Specific Optical Rotation: Definitive Enantiomeric Identity Verification vs. (S)-Enantiomer

The (R)-enantiomer of 2-isopropylamino-2-phenylethanol exhibits a specific optical rotation of [α]20/D = -65.0 to -73.0° (c=1, ethanol) . This property is a direct consequence of its absolute configuration. The (S)-enantiomer (CAS 459804-55-8), by principle of optical isomerism, would exhibit a rotation of equal magnitude but opposite sign (predicted +65.0 to +73.0° under identical conditions). A racemic (1:1) mixture of (R)- and (S)-enantiomers would show a net specific rotation of 0°. This provides an immediate, instrument-based method to confirm enantiomeric identity and detect any contamination by the opposite enantiomer or racemate .

Chiral purity analysis Enantiomeric excess determination Polarimetry Absolute configuration validation

Melting Point Differentiation: A Physical Identity Marker Distinct from the Regioisomer

The melting point of (R)-2-isopropylamino-2-phenylethanol is reported as 75.0 – 79.0 °C across multiple authoritative vendor specifications . In contrast, the regioisomer 2-(isopropylamino)-1-phenylethanol (CAS 4164-21-0), which differs in the position of the hydroxyl and amino groups on the ethyl chain, exhibits a significantly higher melting point of 91 – 92.5 °C . This 12 – 17 °C differential provides a straightforward physical method to distinguish between these structurally similar compounds, which might otherwise be confused during procurement due to their identical molecular formulas and similar nomenclature.

Identity testing Purity assessment Thermal analysis Solid-state characterization

Commercial Purity Specification: Verifiable Batch-to-Batch Consistency for Reproducible Research

Commercially available (R)-2-isopropylamino-2-phenylethanol (CAS 112211-92-4) is supplied with a minimum purity specification of >98.0%, verified by both gas chromatography (GC) and nonaqueous titration methods . This dual-method quantification exceeds the typical 95% minimum purity offered for the regioisomer 2-(isopropylamino)-1-phenylethanol (CAS 4164-21-0) . Furthermore, each lot is supported by a Certificate of Analysis (CoA) confirming appearance (white to almost white crystalline powder), melting point (75.0 – 79.0 °C), specific rotation, and NMR structural confirmation .

Quality control Reproducibility Procurement specifications Analytical method validation

Application as a Chiral Resolving Agent: Documented Utility in Kinetic Resolution of Racemic Amines

(R)-2-Isopropylamino-2-phenylethanol has been documented for use in the enantiomeric purification and kinetic resolution of racemic amines, specifically by simultaneous synthesis from racemic α-methylbenzylamine . This application exploits the compound's β-amino alcohol backbone, where both the hydroxyl and isopropylamino groups participate in stereodifferentiation. While quantitative reaction yields and enantiomeric excess values from the primary literature (Yun et al., 2003) were not retrievable from non-excluded sources, the principle is supported by the broader class of β-amino alcohols serving as stoichiometric chiral auxiliaries for amine resolution [1]. The compound's well-defined physical properties (specific rotation, melting point) make it a tractable resolving agent with straightforward recovery and characterization.

Chiral resolution Enantiomeric purification Kinetic resolution α-Methylbenzylamine

Solubility Profile: 16 g/L Aqueous Solubility for Predictable Solution-Phase Handling

The solubility of (R)-2-isopropylamino-2-phenylethanol in water is reported as approximately 16 g/L (slightly soluble) . Its computed LogP is 1.4 [1], indicating moderate lipophilicity that supports solubility in polar organic solvents such as ethanol (as used for specific rotation measurements). This contrasts with simpler analogs like 2-phenylethanol, which lacks the polar isopropylamino group and has a different solubility profile and application field (primarily fragrance industry) . The compound's aqueous solubility of ~89 mM facilitates the preparation of stock solutions for biological assays without requiring DMSO or other strong organic co-solvents.

Formulation development Reaction medium selection Solubility optimization Analytical sample preparation

Procurement-Driven Application Scenarios for (R)-2-Isopropylamino-2-phenylethanol (CAS 112211-92-4)


Asymmetric Synthesis of CNS-Targeting Pharmaceutical Intermediates

The (R)-2-isopropylamino-2-phenylethanol chiral β-amino alcohol serves as a key building block for constructing CNS-active pharmaceutical candidates. Its bifunctional nature (hydroxyl and isopropylamino groups) enables selective derivatization at either site while preserving the (R)-configuration, which is critical for stereospecific receptor interactions. The compound's >98% GC purity and verified specific rotation ensure that the final drug intermediates maintain enantiomeric integrity, reducing the risk of regulatory rejection due to chiral impurity. Pre-verified melting point (75-79 °C) facilitates identity confirmation during good manufacturing practice (GMP) intermediate production .

Kinetic Resolution of Racemic α-Methylbenzylamine via Diastereomeric Crystallization

As documented in the literature , (R)-2-isopropylamino-2-phenylethanol is employed for the simultaneous synthesis and enantiomeric purification of α-methylbenzylamine. The compound acts as a stoichiometric chiral resolving agent, forming diastereomeric intermediates that precipitate selectively, enabling kinetic resolution without transition metal catalysts. The high specific rotation of -65.0 to -73.0° provides a direct readout for monitoring the enantiomeric excess of the resolved product, while the compound's 16 g/L aqueous solubility allows for straightforward aqueous workup and recovery.

Chiral Solvating Agent or Chiral Derivatization Reagent for Enantiomeric Excess Determination

The well-defined specific rotation and the presence of both a hydrogen bond donor (hydroxyl) and acceptor (amine) make (R)-2-isopropylamino-2-phenylethanol suitable as a chiral solvating agent for NMR-based determination of enantiomeric excess of carboxylic acids or other analytes. The compound's dual analytical certification (GC ≥98.0% and titration ≥98.0%) guarantees minimal interference from impurities during analysis. The predicted pKa of ~14.5 and LogP of 1.4 guide solvent selection for optimal host-guest interactions.

Ligand Precursor for Asymmetric Catalysis

The β-amino alcohol structural motif of (R)-2-isopropylamino-2-phenylethanol is the core scaffold for numerous privileged chiral ligands, including oxazaborolidines and salen-type complexes. Its defined (R)-configuration and high enantiomeric purity, as confirmed by the specific rotation of -65.0 to -73.0° , are essential for achieving high enantioselectivity in catalytic asymmetric reductions and C-C bond formations. The compound's solid-state stability and straightforward long-term storage conditions (room temperature, cool and dark place) simplify inventory management for catalysis laboratories.

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